molecular formula C6H7BrO2 B042612 2-Bromocyclohexane-1,3-dione CAS No. 60060-44-8

2-Bromocyclohexane-1,3-dione

Cat. No.: B042612
CAS No.: 60060-44-8
M. Wt: 191.02 g/mol
InChI Key: UBUJDMSDEQBNTG-UHFFFAOYSA-N
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Description

2-Bromocyclohexane-1,3-dione is an organic compound with the molecular formula C6H7BrO2. It is a brominated derivative of cyclohexane-1,3-dione and is characterized by the presence of a bromine atom at the second position of the cyclohexane ring.

Scientific Research Applications

2-Bromocyclohexane-1,3-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclohexane-1,3-dione can be synthesized through the bromination of cyclohexane-1,3-dione. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature and yields the desired monobrominated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromocyclohexane-1,3-dione involves its reactivity as a brominated diketone. The bromine atom at the second position makes it a good electrophile, facilitating nucleophilic substitution reactions. Additionally, the diketone structure allows for enolization, which can participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Cyclohexane-1,3-dione: The non-brominated parent compound.

    2-Chlorocyclohexane-1,3-dione: A chlorinated analog.

    2-Iodocyclohexane-1,3-dione: An iodinated analog.

Comparison: 2-Bromocyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and iodinated counterparts. Bromine is less electronegative than chlorine but more so than iodine, affecting the compound’s reactivity and the types of reactions it undergoes. This makes this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromocyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUJDMSDEQBNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377871
Record name 2-bromocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60060-44-8
Record name 2-bromocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of cyclohexane-1,3-dione (1.12 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction mixture was stirred for 2 h and then the product was isolated by filtration. The precipitate was washed twice with Et2O (100 mL) and then dried in vacuo to give the title compound in quantitative yield as a buff solid, which was used without further purification. LCMS (ES+) 190.9 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-bromocyclohexane-1,3-dione be used to synthesize heterocyclic compounds?

A1: Yes, research suggests that this compound can react with ethyl 2-pyridylacetate to produce a heterocyclic compound. Specifically, this reaction yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in low yields []. This highlights the potential of this compound as a building block in organic synthesis.

Q2: Does the presence of bromine in this compound influence its conformational preference?

A2: Theoretical studies employing density functional theory (DFT) calculations suggest that this compound predominantly exists in the axial chair conformation []. This preference is attributed to a combination of factors, including the generalized anomeric effect (GAE) and steric repulsion. Notably, the presence of the electronegative bromine atom contributes to the GAE, further stabilizing the axial conformation compared to the equatorial one.

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